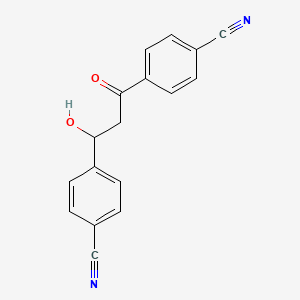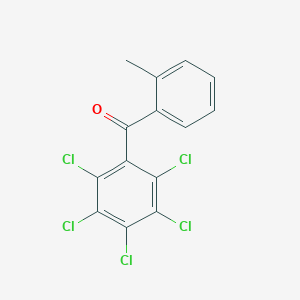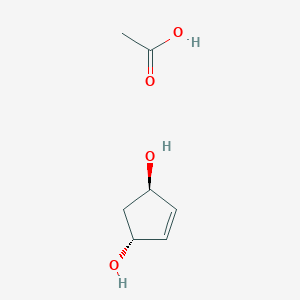
acetic acid;(1R,3R)-cyclopent-4-ene-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;(1R,3R)-cyclopent-4-ene-1,3-diol is a compound that combines the properties of acetic acid and a cyclopentene diol. Acetic acid, also known as ethanoic acid, is a weak organic acid with the chemical formula CH₃COOH. It is widely used in various industrial and chemical processes. The cyclopent-4-ene-1,3-diol moiety introduces a cyclic structure with two hydroxyl groups, which can significantly influence the compound’s reactivity and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1R,3R)-cyclopent-4-ene-1,3-diol can be achieved through several synthetic routes. One common method involves the catalytic hydrogenation of cyclopentadiene to form cyclopentene, followed by dihydroxylation using osmium tetroxide (OsO₄) to introduce the hydroxyl groups at the 1 and 3 positions. The final step involves the esterification of the resulting diol with acetic acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic processes. The hydrogenation and dihydroxylation steps are carried out in continuous flow reactors to ensure high efficiency and yield. The esterification process is optimized to minimize by-products and maximize the purity of the final product.
化学反应分析
Types of Reactions
Acetic acid;(1R,3R)-cyclopent-4-ene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclopentane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
Oxidation: Cyclopent-4-ene-1,3-dione or cyclopent-4-ene-1,3-dicarboxylic acid.
Reduction: Cyclopentane-1,3-diol.
Substitution: Cyclopent-4-ene-1,3-dihalides or cyclopent-4-ene-1,3-dialkyl derivatives.
科学研究应用
Acetic acid;(1R,3R)-cyclopent-4-ene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of acetic acid;(1R,3R)-cyclopent-4-ene-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects.
相似化合物的比较
Similar Compounds
Cyclopent-4-ene-1,3-diol: Lacks the acetic acid moiety, resulting in different reactivity and applications.
Acetic acid;cyclopentane-1,3-diol: The saturated cyclopentane ring alters the compound’s chemical properties.
Uniqueness
Acetic acid;(1R,3R)-cyclopent-4-ene-1,3-diol is unique due to the presence of both the acetic acid and cyclopentene diol moieties
属性
CAS 编号 |
60410-15-3 |
|---|---|
分子式 |
C7H12O4 |
分子量 |
160.17 g/mol |
IUPAC 名称 |
acetic acid;(1R,3R)-cyclopent-4-ene-1,3-diol |
InChI |
InChI=1S/C5H8O2.C2H4O2/c6-4-1-2-5(7)3-4;1-2(3)4/h1-2,4-7H,3H2;1H3,(H,3,4)/t4-,5-;/m0./s1 |
InChI 键 |
RRQCMHBIMPBAIA-FHAQVOQBSA-N |
手性 SMILES |
CC(=O)O.C1[C@H](C=C[C@@H]1O)O |
规范 SMILES |
CC(=O)O.C1C(C=CC1O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


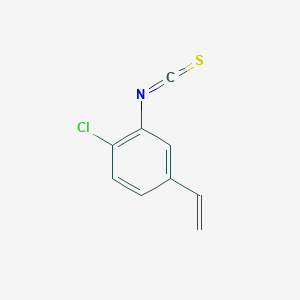
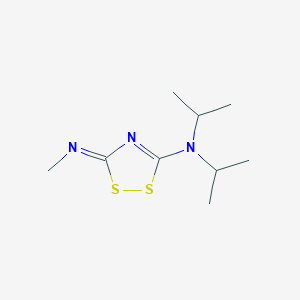
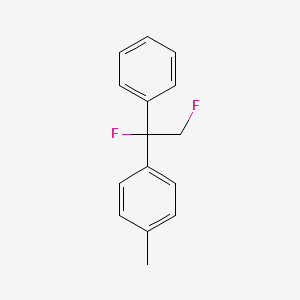
![2-[3-(Dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one](/img/structure/B14615061.png)
![1-Bromo-2-[chloro(fluoro)methoxy]-1,2,3,3-tetrafluorocyclopropane](/img/structure/B14615065.png)
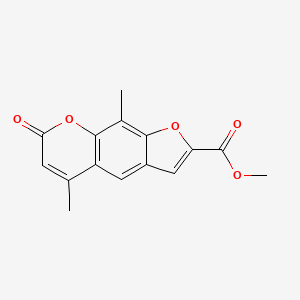
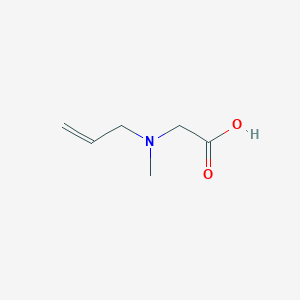
![Propane, 1,1',1''-[methylidynetris(thio)]tris-](/img/structure/B14615089.png)


![Diethyl [chloro(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14615098.png)
